Cas no 2034407-72-0 (1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole)
![1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole structure](https://ja.kuujia.com/scimg/cas/2034407-72-0x500.png)
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole 化学的及び物理的性質
名前と識別子
-
- (1-methylindazol-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
- (1-methyl-1H-indazol-3-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole
-
- インチ: 1S/C19H19F3N6O/c1-12-23-15(19(20,21)22)11-16(24-12)27-7-9-28(10-8-27)18(29)17-13-5-3-4-6-14(13)26(2)25-17/h3-6,11H,7-10H2,1-2H3
- InChIKey: NPLJNHKSQCRMFQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C([H])C(=NC(C([H])([H])[H])=N1)N1C([H])([H])C([H])([H])N(C(C2C3=C([H])C([H])=C([H])C([H])=C3N(C([H])([H])[H])N=2)=O)C([H])([H])C1([H])[H])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 597
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-0582-3mg |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole |
2034407-72-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-0582-15mg |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole |
2034407-72-0 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6523-0582-5mg |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole |
2034407-72-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-0582-20mg |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole |
2034407-72-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6523-0582-10μmol |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole |
2034407-72-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-0582-20μmol |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole |
2034407-72-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-0582-4mg |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole |
2034407-72-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-0582-10mg |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole |
2034407-72-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-0582-30mg |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole |
2034407-72-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6523-0582-40mg |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole |
2034407-72-0 | 40mg |
$210.0 | 2023-09-08 |
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole 関連文献
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazoleに関する追加情報
1-Methyl-3-{4-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperazine-1-Carbonyl}-1H-Indazole
The compound with CAS No. 2034407-72-0, known as 1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which combines a pyrimidine ring, a piperazine moiety, and an indazole core. The integration of these structural elements contributes to its unique pharmacological properties, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of this compound as a modulator of kinase activity, particularly in the context of oncology. The trifluoromethyl group attached to the pyrimidine ring enhances the molecule's lipophilicity, which is crucial for its ability to penetrate cellular membranes and interact with intracellular targets. Additionally, the methyl substitution on both the pyrimidine and indazole rings further modulates the compound's physicochemical properties, optimizing its bioavailability and stability.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrimidine derivative. This is followed by the introduction of the piperazine moiety through a coupling reaction, which is then linked to the indazole core via a carbonyl group. The optimization of these steps has been extensively documented in recent research, emphasizing the importance of stereochemical control and regioselectivity in achieving high yields of the desired product.
One of the most exciting developments involving this compound is its role in targeted therapies for cancer. Preclinical studies have demonstrated that it exhibits potent inhibitory activity against several oncogenic kinases, including those involved in signaling pathways critical for tumor growth and metastasis. For instance, research published in 2023 revealed that this compound effectively inhibits the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. This finding underscores its potential as a novel therapeutic agent in oncology.
Beyond its pharmacological applications, this compound has also been explored for its potential in other therapeutic areas. For example, studies have shown that it may possess anti-inflammatory properties due to its ability to modulate cytokine production. This dual functionality—combining anticancer and anti-inflammatory activities—positions it as a versatile molecule with broad therapeutic implications.
The structural complexity of 1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole also makes it an intriguing subject for chemical biology research. Its ability to form specific interactions with biological macromolecules, such as proteins and nucleic acids, has led to investigations into its role as a molecular probe for studying cellular processes at a molecular level.
In terms of manufacturing and development, this compound adheres to stringent quality control standards to ensure consistency and safety. Its production involves advanced purification techniques, including chromatography and crystallization, to isolate the purest form of the compound. These methods are essential for maintaining its integrity and ensuring its efficacy in preclinical and clinical settings.
Looking ahead, ongoing research is focused on further elucidating the mechanism of action of this compound at a molecular level. By employing advanced techniques such as X-ray crystallography and computational modeling, scientists aim to gain deeper insights into how it interacts with its target proteins. Such knowledge will be invaluable for refining its design and improving its therapeutic profile.
In conclusion, 1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with its promising pharmacological properties, positions it as a leading candidate for developing innovative therapies across multiple disease areas. As research continues to uncover new dimensions of its potential, this compound stands at the forefront of scientific innovation in drug discovery.
2034407-72-0 (1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole) 関連製品
- 383128-42-5(2-(3-Fluorophenyl)piperidine)
- 380465-51-0(2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamide)
- 25412-71-9(4-ethoxy-benzamidine)
- 1289385-76-7(1-Thiazol-5-ylmethyl-pyrrolidin-3-ol)
- 1820741-17-0(1H-Indole-2-methanol, 2,3-dihydro-2-methyl-)
- 2171958-85-1(2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde)
- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)
- 207619-99-6(tert-butyl 3-(4-methylphenyl)aminopropanoate)
- 1029776-66-6(N-(4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide)
- 1521603-11-1(1-(3-bromo-4-chlorophenyl)methylpiperazine)




